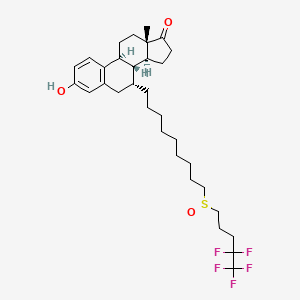

17-酮氟维斯特兰

描述

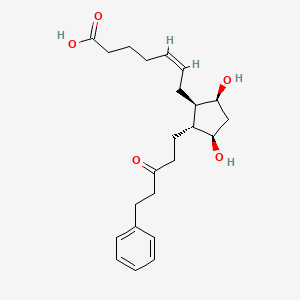

17-Keto Fulvestrant, also known as Fulvestrant 17-ketone, is a compound with the molecular formula C32H45F5O3S . It has a molecular weight of 604.8 g/mol . The IUPAC name for 17-Keto Fulvestrant is (7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .

Synthesis Analysis

The synthesis of Fulvestrant involves key steps such as the stereoselective 1,6-addition of an organocuprate to a steroidal dienone followed by copper-mediated aromatisation of the A-ring . Another method involves the catalyst-controlled, room temperature, diastereoselective 1,6-addition of the zirconocene derived from commercially available 9-bromonon-1-ene in the key C–C bond-forming step .

Molecular Structure Analysis

The molecular structure of 17-Keto Fulvestrant can be represented by the following SMILES notation: C[C@]12CC[C@H]3C@HC@@HO)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F . This notation represents the 3D structure of the molecule.

科学研究应用

氟维斯特兰在乳腺癌治疗中的糖基化:Thompson 等人(2004 年)在氟维斯特兰的苯酚 3 位和羟基 17 位制备了葡萄糖和纤维二糖缀合物。这个过程在 17 位尤其有效,使用糖亚胺的叔丁酰保护,从而提高了产物糖苷的收率。这些修饰与治疗晚期绝经后乳腺癌有关 (Thompson 等人,2004 年)。

氟维斯特兰在乳腺组织中的代谢:Chouinard 等人(2006 年)研究了氟维斯特兰通过葡萄糖醛酸化失活,该过程由乳腺组织中表达的 UDP-葡萄糖醛酸转移酶 (UGT) 酶催化。他们发现氟维斯特兰主要在 3 位葡萄糖醛酸化,UGT1A8 也产生氟维斯特兰-17-葡萄糖醛酸苷。这项研究提供了氟维斯特兰和其他合成雌激素分子如何在人体中代谢的见解 (Chouinard 等人,2006 年)。

对皮肤成纤维细胞和角质形成细胞的影响:Savoia 等人(2018 年)研究了 17 β-雌二醇和染料木素在人皮肤成纤维细胞和角质形成细胞中的抗氧化作用。他们发现这些化合物通过调节氧化剂/抗氧化剂系统和线粒体膜电位来防止过氧化,对皮肤健康以及可能在皮肤病学应用中具有影响 (Savoia 等人,2018 年)。

多囊卵巢综合征和对克罗米芬的反应性治疗:Hassan 等人(2001 年)研究了 CYP17a 抑制剂(如“酮康唑”)对多囊卵巢综合征 (PCOS) 患者中对克罗米芬反应性的影响。他们发现酮康唑提高了克罗米芬在 PCOS 患者中的有效性,表明 17-酮类固醇在治疗这种疾病中具有潜在应用 (Hassan 等人,2001 年)。

植物甾醇生物转化为雄烯二酮:Malaviya 和 Gomes(2008 年)回顾了将甾醇生物转化为雄烯二酮(一种 17-酮类固醇)的方法。他们讨论了该领域各种生物技术进步,强调了其在制备不同类固醇中的重要性 (Malaviya 和 Gomes,2008 年)。

酮康唑对类固醇生成酶的抑制作用:Ayub 和 Levell(1989 年)研究了酮康唑对人肾上腺类固醇生成酶(包括 17α-羟化酶和 17,20-裂合酶)的影响。他们的发现与理解 17-酮类固醇及其类似物的抑制作用有关 (Ayub 和 Levell,1989 年)。

作用机制

Target of Action

Fulvestrant 17-ketone primarily targets the estrogen receptors (ER) present in cancer cells . These receptors play a crucial role in the growth and development of certain types of breast cancer.

Mode of Action

It works by competitively and reversibly binding to estrogen receptors present in cancer cells . This interaction results in two key changes:

- Downregulation of the estrogen receptor : Fulvestrant 17-ketone reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .

- Degradation of the estrogen receptor : Fulvestrant 17-ketone also promotes the degradation of the estrogen receptor, further inhibiting estrogen signaling .

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant 17-ketone is the estrogen signaling pathway . By downregulating and degrading estrogen receptors, Fulvestrant 17-ketone disrupts this pathway, leading to a decrease in estrogen-controlled proliferation . This disruption can have downstream effects on various cellular processes, including cell growth and division.

Pharmacokinetics

Fulvestrant 17-ketone exhibits unique pharmacokinetic properties. It is delivered as a single, once-monthly intramuscular injection . This method of delivery was chosen due to the compound’s low oral bioavailability and presystemic metabolism . The intramuscular formulation allows for controlled release of the drug, ensuring sustained exposure to Fulvestrant 17-ketone .

Result of Action

The primary result of Fulvestrant 17-ketone’s action is the inhibition of estrogen-controlled proliferation . This leads to a significant reduction in the growth of hormone receptor-positive metastatic breast cancer cells . In preclinical models of breast cancer, Fulvestrant 17-ketone has shown exceptionally effective antitumor activity .

Action Environment

The action, efficacy, and stability of Fulvestrant 17-ketone can be influenced by various environmental factors. For instance, the rate of release of the drug from the injection site can affect plasma concentrations of Fulvestrant 17-ketone . Additionally, factors such as the patient’s metabolic rate and the presence of other medications can impact the drug’s pharmacokinetics and overall effectiveness .

属性

IUPAC Name |

(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDQOVMMZCHGQS-YCCWCITDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883085 | |

| Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403656-89-3 | |

| Record name | Fulvestrant 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FULVESTRANT 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)

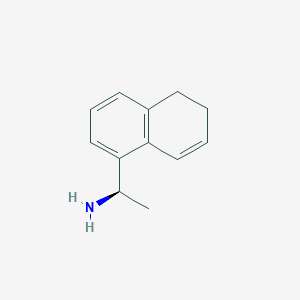

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)